N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-4-7(13)2-3-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUQURNCZJWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazinyl Group: The triazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions where the dichlorophenyl group is introduced.
Formation of the Sulfanylacetamide Moiety: This involves the reaction of a suitable thiol with an acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazinyl or dichlorophenyl groups, potentially altering their electronic properties.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analog: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
Key Structural Differences:
Implications of Structural Variations:
- Hydrogen Bonding: The triazinone’s ketone and NH groups (in the dihydrotriazinone) may engage in stronger hydrogen bonding vs. 6m’s triazole and naphthyloxy groups, affecting solubility and crystal packing .
- Lipophilicity: The naphthyloxy group in 6m increases aromatic surface area, likely raising logP relative to the target compound’s sulfanyl-triazinone moiety.
Spectral and Analytical Comparisons
- IR Spectroscopy :
- Mass Spectrometry: 6m’s HRMS ([M + H]+ = 393.1112) aligns with its molecular formula (C21H18ClN4O2). The target compound would require a distinct HRMS profile due to its dichlorophenyl and triazinone groups.
Crystallographic Considerations
While neither compound’s crystal structure is detailed in the evidence, principles from crystallography (e.g., Etter’s hydrogen-bonding rules ) suggest:
- The triazinone’s ketone and NH groups could form cyclic hydrogen-bonding motifs (e.g., $ \text{R}_2^2(8) $ patterns), unlike 6m’s triazole-naphthyloxy system.
- Sulfanyl groups often participate in S···H or S···π interactions, which may influence packing efficiency compared to 6m’s oxygen-based linkages .
Q & A
Q. What are the key synthetic steps and reaction optimizations for preparing N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the triazinone core and coupling with the dichlorophenylacetamide moiety. Critical steps include:
- Triazine Ring Formation : Cyclization of thiourea derivatives under acidic conditions.
- Sulfanyl Acetamide Coupling : Thiol-alkylation using reagents like acetic anhydride or thiol-activated intermediates .
- Optimization Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst selection (e.g., NaHCO₃ for deprotonation). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazinone and acetamide groups. Deuterated DMSO is preferred for solubility .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects by-products .
Advanced Research Questions
Q. How can computational methods improve synthesis route design and reaction optimization?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT for thiourea cyclization energy barriers) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent-catalyst combinations. For example, ICReDD’s workflow integrates ML with experimental validation to reduce trial-and-error .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with internal controls .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate direct target binding .
Q. What experimental design strategies optimize yield and purity during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies non-linear interactions .
- By-Product Minimization : Use in-situ IR spectroscopy to monitor reactive intermediates and adjust quenching times .
- Purification Protocols : Gradient elution in preparative HPLC with acetonitrile/water mobile phases .
Q. How can stability and degradation pathways be systematically evaluated under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify cleavage products (e.g., triazinone ring hydrolysis) .
- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates from accelerated stability data .
- Excipient Compatibility : Test binary mixtures with common stabilizers (e.g., lactose, PVP) using DSC (Differential Scanning Calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
